molecular formula C5H3FO2S B1314584 5-Fluorothiophene-2-carboxylic acid CAS No. 4377-58-6

5-Fluorothiophene-2-carboxylic acid

Cat. No. B1314584
CAS RN: 4377-58-6
M. Wt: 146.14 g/mol
InChI Key: XQURBTZGKJENJS-UHFFFAOYSA-N
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Patent
US06043379

Procedure details

A mixture of the title product of Example 1 (1.5 g, 11.8 mmol) and 1.0 N NaOH (25 mL, 25 mmol) was refluxed for 3 hours. The mixture was poured into water (200 mL) and washed two times with 200 mL diethyl ether. The aqueous extract was acidified with 1N hydrochloric acid to pH 1, then extracted two times with 200 mL methylene chloride. The organic extracts were combined, washed with water (80 mL), dried (MgSO4) and concentrated in vacuo to give a solid. Trituration with hexanes afforded 1.2 g (82%) of the title product as a white solid, mp 140-2° C. 1H-NMR (d6 -DMSO): δ 7.47 (m, 1H), 6.84 (m, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[S:6][C:5]([C:7]#N)=[CH:4][CH:3]=1.[OH-:9].[Na+].[OH2:11]>>[F:1][C:2]1[S:6][C:5]([C:7]([OH:11])=[O:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=CC=C(S1)C#N
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
WASH
Type
WASH
Details
washed two times with 200 mL diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
EXTRACTION
Type
EXTRACTION
Details
extracted two times with 200 mL methylene chloride
WASH
Type
WASH
Details
washed with water (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.